molecular formula C10H12FNO2S B13683465 5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide

5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide

Cat. No.: B13683465
M. Wt: 229.27 g/mol
InChI Key: HSJKDLUSXAPDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide is a chemical compound with a unique structure that includes a benzothiepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide stands out due to the presence of both amino and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

7-fluoro-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine

InChI

InChI=1S/C10H12FNO2S/c11-7-3-4-10-8(6-7)9(12)2-1-5-15(10,13)14/h3-4,6,9H,1-2,5,12H2

InChI Key

HSJKDLUSXAPDCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC(=C2)F)S(=O)(=O)C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.